molecular formula C17H20N4O4S B2584652 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 2034535-39-0

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2584652
CAS RN: 2034535-39-0
M. Wt: 376.43
InChI Key: QKHNCHFPJKPPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a critical role in the signaling pathways of cytokines, which are important mediators of inflammation and immune responses.

Mechanism of Action

CP-690,550 selectively inhibits 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which plays a critical role in the signaling pathways of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, CP-690,550 blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies. The drug has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 is its selectivity for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which allows for targeted inhibition of cytokine signaling pathways without affecting other signaling pathways. However, the drug's selectivity for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide also limits its potential therapeutic applications, as it may not be effective in diseases where other JAKs are involved in the pathogenesis.

Future Directions

Future research on CP-690,550 could focus on identifying potential combination therapies with other drugs that target different signaling pathways involved in the pathogenesis of immune-mediated diseases. Additionally, further studies could investigate the potential use of CP-690,550 in other diseases, such as cancer, where cytokine signaling pathways play a critical role. Finally, future research could focus on developing more potent and selective 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide inhibitors with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chloro-6-cyclopropylpyridine with hydrazine hydrate to form 2-(3-cyclopropyl-6-hydrazinopyridazin-1(6H)-yl)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and acetic anhydride to form the final product, CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies.

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c18-26(24,25)14-5-1-12(2-6-14)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H,19,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNCHFPJKPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.